(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
Overview
Description
DPC 963, also known as (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone, is a second-generation non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) infections. This compound is known for its potent activity against HIV-1 retrovirus and has been studied extensively for its antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPC 963 involves several key steps:
Condensation: 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone is condensed with trimethylsilyl isocyanate in the presence of dimethylaminopyridine.
Desilylation: The resulting product undergoes desilylation with tetrabutylammonium fluoride to provide a quinazoline derivative.
Dehydration: The tertiary alcohol of the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene to form an imine.
Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate to yield a racemic adduct.
Isolation: The desired (S)-enantiomer is isolated using chiral high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of DPC 963 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DPC 963 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bond of the cyclopropylethynyl group to an olefin.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation.
Olefin Derivatives: Formed through reduction.
Substituted Quinazolinones: Formed through substitution reactions.
Scientific Research Applications
DPC 963 has several scientific research applications:
Mechanism of Action
DPC 963 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the synthesis of viral DNA from RNA. The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces its activity. This ultimately leads to a decrease in viral replication and load .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
DPC 961: A closely related compound with similar antiviral properties.
DPC 083: Another second-generation non-nucleoside reverse transcriptase inhibitor.
Uniqueness of DPC 963
DPC 963 is unique due to its high potency and selectivity for HIV-1 reverse transcriptase. It has shown effectiveness against strains of the virus that are resistant to other non-nucleoside reverse transcriptase inhibitors. Additionally, its trifluoromethyl-containing quaternary carbon center provides enhanced stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
(4S)-4-(2-cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNJQJJFXFJVCX-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175700 | |
Record name | DPC 963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214287-90-8 | |
Record name | DPC 963 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC 963 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPC-963 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW2AAG1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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